
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Übersicht
Beschreibung
“6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol” is a chemical compound that belongs to the biphenyl compounds family. Its molecular formula is C14H10ClF3O2 and it has a molecular weight of 302.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl group (two connected phenyl rings) with a chloro group (Cl), a trifluoromethoxy group (CF3O), and a methanol group (CH2OH) attached .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 339.5±37.0 °C and its predicted density is 1.370±0.06 g/cm3 . The compound’s pKa is predicted to be 12.44±0.10 .Wissenschaftliche Forschungsanwendungen
Pharmacology
6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol: is explored in pharmacology for its potential as a precursor in the synthesis of biologically active molecules. Its trifluoromethoxy group could be pivotal in increasing the metabolic stability of pharmaceuticals, making it a valuable compound in drug design and development .
Material Science
In material science, this compound’s unique chemical structure may contribute to the development of novel materials with specific optical properties. The presence of the trifluoromethoxy group could influence the refractive index of polymers or coatings derived from this compound .
Environmental Studies
Environmental studies may utilize 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol to understand the environmental fate of similar organochlorine compounds. Its stability and resistance to degradation can help model the persistence of related chemicals in ecosystems .
Analytical Chemistry
This compound can serve as a standard or reference material in chromatographic analysis due to its distinct chemical signature. It could be used to calibrate instruments or develop new analytical methods for detecting related compounds in complex mixtures .
Biochemistry Research
In biochemistry research, 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol might be used to study enzyme-substrate interactions, especially those involving halogen bonds. Its molecular structure allows for investigations into the specificity and selectivity of biochemical pathways .
Agricultural Studies
The compound’s potential use in agriculture could be in the synthesis of new agrochemicals. Its chemical properties might be beneficial in creating pesticides or herbicides with improved efficacy and reduced environmental impact .
Each of these applications demonstrates the versatility and importance of 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol in scientific research. Its unique chemical structure opens up possibilities for innovation across multiple disciplines. The information provided is based on the current understanding and available data as of my last update in 2021, supplemented by recent searches to provide the most relevant and up-to-date applications .
Eigenschaften
IUPAC Name |
[4-chloro-3-[3-(trifluoromethoxy)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7,19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUZBRSSAGASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



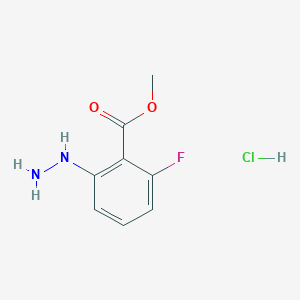
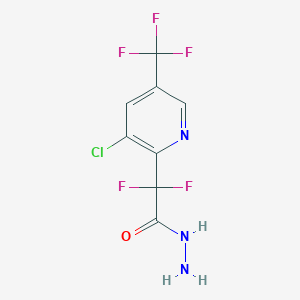

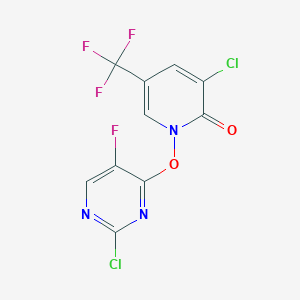
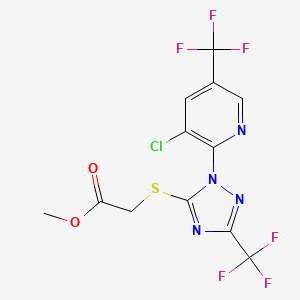
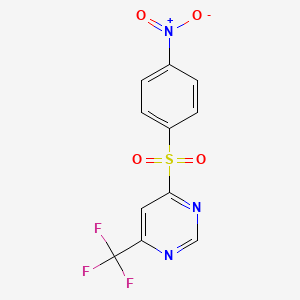

![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)
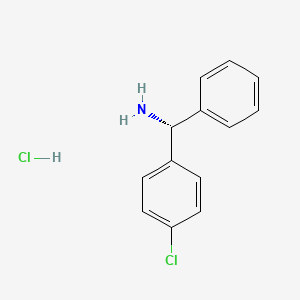
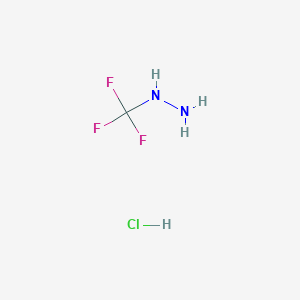
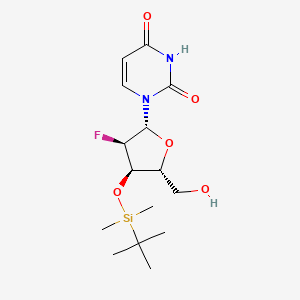
![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)

![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)